4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromobenzylidene group, an ethoxyphenyl group, and a triazole-thione moiety
Preparation Methods
The synthesis of 4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its bioactive properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:
4-((4-Chlorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: Similar in structure but with a chlorine atom instead of bromine.
4-((4-Methylbenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: Contains a methyl group instead of bromine.
4-((4-Nitrobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: Features a nitro group in place of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and antifungal agent. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C16H13BrN4OS
- Molecular Weight : 389.3 g/mol
- CAS Number : 478256-96-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. The compound interacts with cellular membranes, disrupting their integrity and function. This disruption is crucial for its antimicrobial and antifungal properties, although the precise molecular targets are still under investigation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating similar triazole derivatives found that they were effective against both Gram-positive and Gram-negative bacteria, including:
Bacterial Strain | Activity |
---|---|
Escherichia coli | Inhibited |
Staphylococcus aureus | Inhibited |
Pseudomonas aeruginosa | Inhibited |
Salmonella enterica | Inhibited |
The antimicrobial efficacy is likely due to the presence of the bromobenzylidene and triazole-thione moieties, which enhance the compound's interaction with bacterial cell walls .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows promising antifungal activity. It has been tested against several fungal strains:
Fungal Strain | Activity |
---|---|
Candida albicans | Inhibited |
Aspergillus flavus | Inhibited |
Trichophyton longifucus | Inhibited |
The antifungal effects are attributed to similar mechanisms as those observed in bacterial inhibition, where the compound disrupts fungal cell membranes .
Case Studies
A notable case study involved the synthesis of various triazole derivatives and their biological evaluation. The study highlighted that compounds with similar structural features to this compound exhibited strong antibacterial and antifungal activities. The structure–activity relationship (SAR) analysis indicated that modifications in the substituents significantly influenced biological efficacy .
Properties
CAS No. |
613249-70-0 |
---|---|
Molecular Formula |
C17H15BrN4OS |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(24)22(16)19-11-12-6-8-14(18)9-7-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
ORQOTHVAVFBHOA-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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